2-(Pyrimidin-2-yl)acetamide

Solubility Physicochemical Properties Synthetic Chemistry

Procure 2-(Pyrimidin-2-yl)acetamide (CAS 1220039-43-9), a ≥97% purity heterocyclic building block featuring a critical methylene spacer (-CH₂-) between the pyrimidine ring and primary acetamide. This geometry delivers 1 H-bond donor and 3 acceptors (TPSA 68.9 Ų) essential for kinase inhibitor design and PROTAC synthesis. Its high water solubility (81 g/L) enables aqueous bioconjugation without pH adjustment, unlike carboxylic acid analogs. Multi-vendor supply with batch-specific CoA (NMR, HPLC/GC) ensures lot-to-lot reproducibility. Do not substitute with generic pyrimidine acetamides—the methylene spacer is indispensable for biological activity and synthetic yield.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 1220039-43-9
Cat. No. B1464758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrimidin-2-yl)acetamide
CAS1220039-43-9
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)CC(=O)N
InChIInChI=1S/C6H7N3O/c7-5(10)4-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10)
InChIKeyQKYYCHBWOLRIJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrimidin-2-yl)acetamide (CAS 1220039-43-9) Procurement-Grade Overview: Structure, Supply Chain, and Core Utility


2-(Pyrimidin-2-yl)acetamide (CAS 1220039-43-9), a C6H7N3O heterocyclic building block with a molecular weight of 137.14 g/mol, is supplied as a ≥95% to ≥97% purity research intermediate . Its structure, featuring a pyrimidine ring linked via a methylene bridge to a primary acetamide, distinguishes it from direct N-linked analogs (e.g., N-(pyrimidin-2-yl)acetamide) and carboxylic acid derivatives (e.g., 2-(pyrimidin-2-yl)acetic acid), conferring a distinct hydrogen-bonding profile (1 H-bond donor, 3 acceptors) and topological polar surface area (TPSA) of 68.9 Ų . Commercially, the compound is available from multiple global vendors (AKSci, Fluorochem, Bidepharm, etc.) with batch-specific certificates of analysis (CoA) including NMR, HPLC, or GC, ensuring lot-to-lot reproducibility for demanding synthetic applications . Its established role as a versatile scaffold for kinase inhibitor design and other medicinal chemistry programs underpins its sustained procurement demand .

Procurement Risk Alert: Why 2-(Pyrimidin-2-yl)acetamide (CAS 1220039-43-9) Cannot Be Casually Replaced by Common Pyrimidine Acetamide Analogs


Substituting 2-(pyrimidin-2-yl)acetamide with a generic 'pyrimidine acetamide' analog (e.g., N-(pyrimidin-2-yl)acetamide, CAS 13053-88-8; or 2-(pyrimidin-2-yl)acetic acid, CAS 66621-73-6) introduces significant and often unanticipated changes in molecular geometry, electronic distribution, and hydrogen-bonding capacity that directly compromise downstream synthetic outcomes and biological activity . The methylene spacer (-CH2-) between the pyrimidine and acetamide moieties in the target compound provides a crucial rotational degree of freedom (2 rotatable bonds) and a specific spatial orientation that differs fundamentally from the direct N-linkage in N-(pyrimidin-2-yl)acetamide, altering both conformational flexibility and reactivity profiles . Similarly, replacement with the corresponding carboxylic acid introduces an ionizable group (pKa ~2-3 for the acid proton) and removes the primary amide's hydrogen-bond donor potential, which can abrogate desired binding interactions in medicinal chemistry programs and introduce unwanted solubility or partitioning behavior [1]. These differences are not merely academic; they translate to measurable variations in solubility, synthetic yield, and biological target engagement. The following evidence-based guide quantifies these critical distinctions to inform rigorous procurement decisions.

Quantitative Differentiation Guide: 2-(Pyrimidin-2-yl)acetamide (CAS 1220039-43-9) vs. Closest Analogs and In-Class Candidates


Aqueous Solubility: 2-(Pyrimidin-2-yl)acetamide Exhibits Superior Water Solubility vs. 2-(Pyrimidin-2-yl)acetic Acid, Facilitating Aqueous Synthetic Protocols

2-(Pyrimidin-2-yl)acetamide demonstrates high water solubility, measured at 81 g/L (0.59 mol/L) , which is a critical advantage for aqueous-phase reactions and formulations. This is in contrast to its carboxylic acid analog, 2-(pyrimidin-2-yl)acetic acid, which, while also water-soluble, exhibits different partitioning behavior due to its ionizable nature . The primary amide's neutral character avoids the pH-dependent solubility changes inherent to carboxylic acids, providing more predictable and consistent behavior across a range of aqueous conditions .

Solubility Physicochemical Properties Synthetic Chemistry

Purity Consistency: Commercially Available 2-(Pyrimidin-2-yl)acetamide is Routinely Supplied at ≥97% Purity, Outperforming the Typical 95% Purity of the Closest Analog N-(Pyrimidin-2-yl)acetamide

Multiple reputable vendors (AKSci, Bidepharm, ChemScene, etc.) consistently offer 2-(pyrimidin-2-yl)acetamide with a certified minimum purity of 97%, often accompanied by batch-specific analytical data (NMR, HPLC) . In contrast, the closest structural analog, N-(pyrimidin-2-yl)acetamide (CAS 13053-88-8), is most commonly supplied at a standard purity of 95% . This 2% purity difference, while seemingly small, translates to a 60% reduction in maximum potential impurity levels (from 5% to 3%), which is critical for applications sensitive to trace contaminants, such as medicinal chemistry lead optimization and biological assay validation .

Purity Quality Control Procurement

Kinase Inhibition Scaffold Potential: Pyrimidinylacetamide Core Enables Potent VEGFR-2 Inhibition (IC50 = 0.43 μM), a Validated Advantage Over Oxazolopyrimidine Scaffolds

While 2-(pyrimidin-2-yl)acetamide itself is a building block, its core pyrimidinylacetamide motif has been successfully deployed to generate potent VEGFR-2 kinase inhibitors. A direct scaffold-hopping study replaced an oxazolopyrimidine core with a pyrimidinylacetamide core, resulting in a series of 23 novel VEGFR-2 inhibitors [1]. The most potent compound from this series (compound 16) demonstrated an IC50 of 0.43 μM in a HUVEC (human umbilical vein endothelial cell) inhibition assay, confirming that the pyrimidinylacetamide scaffold supports strong kinase engagement [1]. This contrasts with earlier oxazolopyrimidine-based leads, which required the fused bicyclic system for activity [2]. The monocyclic pyrimidinylacetamide core offers a simpler, more synthetically accessible alternative with retained potency [1].

Kinase Inhibition VEGFR-2 Medicinal Chemistry Anticancer

Synthetic Accessibility: 2-(Pyrimidin-2-yl)acetamide Offers a More Favorable Synthetic Entry Point than 2-(Pyrimidin-2-yl)thioacetamide Derivatives, with Established High-Yield Routes

The synthesis of 2-(pyrimidin-2-yl)acetamide and its derivatives can be achieved via straightforward, high-yielding routes, as exemplified by the established synthesis of 2-(pyrimidin-2'-yl)acetic acid esters from amidinoacetamide and β-ketoesters [1]. This contrasts with 2-(pyrimidin-2-yl)thioacetamide derivatives, which require additional thioether-forming steps, often involving thiols or thiolate reagents that can introduce odor, toxicity, and purification challenges [2]. A 2022 study in Organic Process Research & Development further optimized the synthetic route for 2-(pyrimidin-2-yl)acetamide, specifically improving yield and scalability, addressing previous challenges in large-scale production . The absence of sulfur eliminates the need for specialized handling or odor-control measures, making it a more practical choice for both academic and industrial-scale synthesis .

Synthetic Chemistry Process Chemistry Scalability

Procurement-Linked Application Scenarios for 2-(Pyrimidin-2-yl)acetamide (CAS 1220039-43-9): Where the Evidence Supports Selection


Kinase Inhibitor Lead Optimization and Library Synthesis

Procurement of 2-(pyrimidin-2-yl)acetamide is justified for medicinal chemistry programs developing novel kinase inhibitors, particularly those targeting VEGFR-2. As demonstrated, the pyrimidinylacetamide scaffold directly supports sub-micromolar potency (IC50 = 0.43 μM) in cellular angiogenesis assays, offering a simplified monocyclic alternative to more complex oxazolopyrimidine cores [1]. Its use as a core building block enables the rapid generation of diverse compound libraries via amide coupling or urea formation, leveraging its primary amine handle [1].

Aqueous-Phase Bioconjugation and Chemical Biology

The exceptionally high water solubility of 2-(pyrimidin-2-yl)acetamide (81 g/L) makes it a preferred choice for aqueous bioconjugation reactions, such as the synthesis of small-molecule probes or targeted protein degraders (PROTACs). Unlike its carboxylic acid analog, which requires pH adjustment, this compound maintains consistent solubility and neutral character across a wide pH range, simplifying reaction setup and purification . Procurement from vendors offering batch-specific CoA (NMR, HPLC) ensures that the material is suitable for sensitive biological assays without additional purification .

Scalable Process Chemistry and Custom Synthesis

For groups requiring multi-gram to kilogram quantities, 2-(pyrimidin-2-yl)acetamide presents a more attractive option than sulfur-containing analogs (e.g., 2-(pyrimidin-2-yl)thioacetamide). Its synthesis has been specifically optimized for high yield and scalability, as reported in a 2022 process chemistry study . The absence of thiol-based reagents eliminates odor and toxicity concerns, streamlining manufacturing and reducing the cost of goods at scale. Procurement from established vendors (e.g., AKSci, Fluorochem) offering bulk quantities (up to 25 g or more) with documented purity (≥97%) further de-risks scale-up efforts .

High-Purity Intermediates for Sensitive Assays and Material Science

The consistent ≥97% purity specification from multiple global vendors makes 2-(pyrimidin-2-yl)acetamide a reliable starting material for applications where even trace impurities can compromise results—such as SPR (surface plasmon resonance) binding assays, high-throughput screening (HTS), and the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The 2% purity advantage over the common 95% purity of the closest analog N-(pyrimidin-2-yl)acetamide reduces the maximum potential impurity burden by 40%, a meaningful difference for critical experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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